3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine
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Overview
Description
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The addition of a fluoro group at the 4-position of the indazole ring and a propan-1-amine chain at the 3-position makes this compound unique. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and automated systems can be employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluoro group or the indazole ring, leading to defluorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of defluorinated or hydrogenated products.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indazol-1-yl)propan-1-amine
- 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
- 1-Ethyl-1H-indazol-3-amine
Uniqueness
3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the fluoro group at the 4-position of the indazole ring, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H12FN3 |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(4-fluoro-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12FN3/c11-7-3-1-4-8-10(7)9(14-13-8)5-2-6-12/h1,3-4H,2,5-6,12H2,(H,13,14) |
InChI Key |
OCBRVKBTBCKDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)CCCN |
Origin of Product |
United States |
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